2-(Naphthalene-2-sulfonyl)propanehydrazide
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Overview
Description
2-(Naphthalene-2-sulfonyl)propanehydrazide is an organic compound that features a naphthalene ring substituted with a sulfonyl group and a propanehydrazide moiety
Preparation Methods
The synthesis of 2-(Naphthalene-2-sulfonyl)propanehydrazide typically involves the reaction of naphthalene-2-sulfonyl chloride with propanehydrazide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
2-(Naphthalene-2-sulfonyl)propanehydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines.
Scientific Research Applications
2-(Naphthalene-2-sulfonyl)propanehydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various naphthalene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2-(Naphthalene-2-sulfonyl)propanehydrazide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
2-(Naphthalene-2-sulfonyl)propanehydrazide can be compared with other naphthalene sulfonyl derivatives, such as:
Naphthalene-1-sulfonic acid: This compound has a sulfonyl group at the 1-position of the naphthalene ring, whereas this compound has it at the 2-position.
Naphthalene-2-sulfonic acid: Similar to this compound, but without the propanehydrazide moiety.
Naphthalene-2-sulfonyl chloride: This compound is a precursor in the synthesis of this compound and lacks the propanehydrazide group.
Properties
IUPAC Name |
2-naphthalen-2-ylsulfonylpropanehydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-9(13(16)15-14)19(17,18)12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,14H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLRYHMNUWAHJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)S(=O)(=O)C1=CC2=CC=CC=C2C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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